N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-methylbut-2-enamide
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Description
N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-methylbut-2-enamide is a useful research compound. Its molecular formula is C16H21N3O3S and its molecular weight is 335.42. The purity is usually 95%.
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Scientific Research Applications
Antitumor Applications
Research indicates that benzothiazole derivatives exhibit potent antitumor properties. For instance, derivatives designed and synthesized based on specific benzothiazole structures have shown excellent inhibitory effects on tumor growth in vivo, suggesting their potential as cancer therapeutic agents (Yoshida et al., 2005).
Anticancer Activity
A series of benzothiazole and benzimidazole derivatives have been evaluated for their anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. Many of these compounds exhibited moderate to excellent anticancer activity, outperforming reference drugs in some cases, highlighting their potential in cancer treatment (Ravinaik et al., 2021).
Fluorescent Properties for Bioimaging
Benzothiazole derivatives have been synthesized with fluorescent properties, enabling their use in bioimaging applications. The effects of solvent polarity on their absorption-emission properties were studied, indicating their potential as fluorescent probes in biological research (Padalkar et al., 2011).
Antimicrobial Activity
The antimicrobial activity of benzimidazole derivatives, closely related to benzothiazoles, has been explored, with some compounds demonstrating significant efficacy against bacterial and fungal pathogens. This suggests the potential of benzothiazole derivatives, including the compound , in developing new antimicrobial agents (Abdellatif et al., 2013).
properties
IUPAC Name |
N-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethyl]-3-methylbut-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-12(2)11-16(20)17-9-10-18-14-5-3-4-6-15(14)19(13-7-8-13)23(18,21)22/h3-6,11,13H,7-10H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISTOHAQYMNKJNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NCCN1C2=CC=CC=C2N(S1(=O)=O)C3CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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